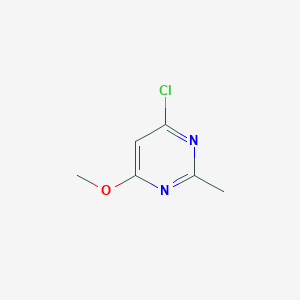

4-Chloro-6-methoxy-2-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methoxy-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMCOGKFWUYJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609458 | |

| Record name | 4-Chloro-6-methoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-39-7 | |

| Record name | 4-Chloro-6-methoxy-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89466-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6-methoxy-2-methylpyrimidine: Structure, Analysis, and Applications

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules like nucleobases.[1] Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug discovery. This guide focuses on a specific, highly functionalized derivative, 4-Chloro-6-methoxy-2-methylpyrimidine . This compound is not an end-product but a crucial intermediate, a versatile building block whose value lies in its strategically placed functional groups. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic substitution and cross-coupling reactions, while the methoxy and methyl groups modulate the electronic properties and steric profile of the ring. This document provides an in-depth analysis of its structure, a guide to its analytical characterization, and an exploration of its applications for researchers, chemists, and professionals in drug development.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental structure and physical characteristics. These properties dictate its reactivity, solubility, and appropriate handling and storage conditions.

Chemical Structure

The structure of this compound is defined by a pyrimidine ring substituted at positions 2, 4, and 6.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

Summarizing the core data in a tabular format allows for quick reference and comparison.

| Property | Value | Source |

| CAS Number | 89466-39-7 | |

| Molecular Formula | C₆H₇ClN₂O | [2] |

| Molecular Weight | 158.59 g/mol | [2] |

| Appearance | Solid (Typical) | [2] |

| InChI Key | ONOSIHCSUIEICE-UHFFFAOYSA-N | [2] |

| Purity | Typically >95% | [2] |

| Storage | Refrigerator, under inert atmosphere |

Synthesis and Reactivity

Plausible Synthetic Pathway

While multiple synthetic routes can be envisioned, a common and efficient strategy for this class of compounds involves the selective nucleophilic aromatic substitution (SₙAr) on a readily available dichlorinated precursor. A logical starting material is 2-methyl-4,6-dichloropyrimidine.

The key to this synthesis is regioselectivity. The two chlorine atoms on the dichloropyrimidine ring are electronically distinct. The presence of the electron-donating methyl group at C2 slightly modulates the electrophilicity of the adjacent C4 and C6 positions. However, for many nucleophiles, the reaction can yield a mixture of products. To achieve selectivity for the methoxy substitution, the reaction conditions, particularly temperature and stoichiometry of the nucleophile (sodium methoxide), must be precisely controlled. A single equivalent of sodium methoxide at a controlled temperature favors monosubstitution, yielding the desired this compound.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity: A Versatile Synthon

The synthetic utility of this molecule stems directly from the reactivity of the C4-Cl bond. This chloride is activated towards displacement by a wide range of nucleophiles, making it an ideal intermediate for building molecular complexity. It serves as a scaffold for introducing new functionalities, a critical step in generating libraries of compounds for drug screening. Analogous chloro-substituted pyrimidines are known to readily participate in:

-

Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.[3]

-

Buchwald-Hartwig Amination: To introduce various amine functionalities.[3]

-

Nucleophilic Substitution: With alcohols, thiols, and other heteroatom nucleophiles to generate diverse ethers and thioethers.[3]

Comprehensive Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and stability of any chemical intermediate. A multi-technique approach ensures a comprehensive characterization.

Analytical Strategy Workflow

Caption: Logical workflow for the analytical characterization of the target compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. Based on the molecule's structure, the following signals are predicted in ¹H NMR (in CDCl₃):

-

A singlet around δ 6.5-7.0 ppm corresponding to the lone proton on the pyrimidine ring (C5-H).

-

A singlet around δ 4.0-4.2 ppm for the three protons of the methoxy group (-OCH₃).

-

A singlet around δ 2.5-2.7 ppm for the three protons of the methyl group (-CH₃). In ¹³C NMR, six distinct carbon signals would be expected, including resonances for the three unique substituted ring carbons, the one unsubstituted ring carbon, the methoxy carbon, and the methyl carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 158. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of one chlorine atom: an (M)⁺ peak and an (M+2)⁺ peak in an approximate 3:1 ratio.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Expected absorption bands include:

-

~3000-2800 cm⁻¹: C-H stretching from the methyl and methoxy groups.

-

~1600-1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

~1250-1000 cm⁻¹: C-O stretching from the methoxy group and C-Cl stretching.

-

Chromatographic Analysis: A Self-Validating Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and assay of non-volatile organic compounds in research and pharmaceutical development.[5] The following protocol provides a reliable starting point.

Objective: To determine the purity of this compound and quantify its concentration (assay) against a reference standard.

Methodology:

-

Instrumentation & Columns:

-

HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Rationale: C18 columns are versatile and provide excellent retention and separation for moderately polar compounds like this pyrimidine derivative.[5]

-

-

-

Mobile Phase & Elution:

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Elution: Isocratic, e.g., 60:40 (A:B). The exact ratio should be optimized to achieve a retention time of 3-7 minutes with good peak shape.

-

Rationale: The acidic aqueous phase suppresses the protonation of the basic pyrimidine nitrogens, ensuring a single ionic state and leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier with good UV transparency.

-

-

-

Detection:

-

Wavelength: ~260 nm.

-

Rationale: Pyrimidine rings exhibit strong UV absorbance in this region. A UV scan of a dilute standard should be performed to determine the wavelength of maximum absorbance (λₘₐₓ) for optimal sensitivity.

-

-

-

Standard and Sample Preparation:

-

Diluent: Mobile phase or a 50:50 mixture of Acetonitrile:Water.

-

Standard Solution: Accurately weigh ~10 mg of a certified reference standard and dissolve in 100 mL of diluent to get a 0.1 mg/mL solution.

-

Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) in the diluent.

-

-

Validation & Procedure (Trustworthiness Pillar):

-

System Suitability Test (SST): Before any sample analysis, inject the standard solution five times. The system is deemed ready if:

-

The relative standard deviation (RSD) of the peak area is ≤ 2.0%.

-

The tailing factor of the analyte peak is ≤ 1.5.

-

Causality: This step validates that the HPLC system is performing consistently and is capable of producing reliable data on the day of analysis.

-

-

Analysis:

-

Inject a blank (diluent) to ensure no interfering peaks are present at the analyte's retention time.

-

Inject the prepared standard solution.

-

Inject the sample solution in duplicate.

-

-

Calculations:

-

Purity (% Area): (Area of Main Peak / Total Area of All Peaks) * 100

-

Assay (% w/w): (Sample Peak Area / Standard Peak Area) * (Standard Concentration / Sample Concentration) * Purity of Standard

-

-

Applications in Research and Drug Development

The Pyrimidine Scaffold in Medicinal Chemistry

Pyrimidines are integral to a vast array of FDA-approved drugs for treating conditions ranging from infections to cancer.[1] Their ability to act as bioisosteres for phenyl rings and form critical hydrogen bonds with biological targets makes them a highly attractive scaffold for medicinal chemists.[1]

Utility in Lead Generation

This compound is a prime example of a building block used in the early stages of drug discovery. Its pre-functionalized nature allows for rapid diversification. A research program might use this intermediate to:

-

Generate a Library: React the intermediate with a diverse set of amines via Buchwald-Hartwig amination or SₙAr to explore the structure-activity relationship (SAR) of a new target.

-

Synthesize Scaffolds: Use the chloro-position as a handle for Suzuki coupling to build more complex, polycyclic heterocyclic systems, which are common in kinase inhibitors and other targeted therapies.[3]

-

Fine-Tune Properties: The methoxy and methyl groups provide a specific electronic and steric profile. By starting with this defined scaffold, chemists can focus on modifying the 4-position to optimize potency, selectivity, and pharmacokinetic properties. The roles of chloro and methoxy groups are well-established in fine-tuning drug-like properties.[6]

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety. Information should always be sourced from the latest Safety Data Sheet (SDS).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Ingestion: If swallowed, rinse mouth with water. Seek immediate medical attention.

-

Conclusion

This compound represents more than just a chemical formula; it is a carefully designed tool for chemical innovation. Its value is derived from its structural features: a stable pyrimidine core, modulating substituents, and a reactive chlorine handle. For researchers in drug discovery and synthetic chemistry, this intermediate offers a reliable and efficient starting point for the synthesis of novel and complex molecules. The robust analytical methods outlined in this guide provide the necessary framework to ensure the quality and integrity of this crucial building block, paving the way for its successful application in the development of next-generation therapeutics.

References

-

PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Retrieved from PubChem. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine. Retrieved from PrepChem.com. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

-

Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2010). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 54(5), 605-607. [Link]

-

2a biotech. (n.d.). 4-CHLORO-2-METHOXY-6-METHYLPYRIMIDINE. Retrieved from 2a biotech. [Link]

-

ChemSynthesis. (2023, May 20). 4-chloro-2-methoxy-6-methylpyrimidine. Retrieved from ChemSynthesis Chemical database. [Link]

-

SpectraBase. (n.d.). (4-chloro-6-methoxy-pyrimidin-2-yl)amine - 13C NMR. Retrieved from SpectraBase. [Link]

-

ResearchGate. (2016, December). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine. Retrieved from PubChem. [Link]

-

Srivastava, S. L., & Kumar, R. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90. [Link]

-

Karunakar, T., et al. (2011). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897. [Link]

-

PubChem. (n.d.). 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. Retrieved from PubChem. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 127-141. [Link]

-

Ishihara, Y. (2022, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from Drug Hunter. [Link]

-

PubChem. (n.d.). 4-Methoxy-2-methylpyrimidine. Retrieved from PubChem. [Link]

-

ResearchGate. (2023, October 16). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from ResearchGate. [Link]

-

SpectraBase. (n.d.). 4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine - FTIR. Retrieved from SpectraBase. [Link]

-

Zhang, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2017 International Conference on Materials Engineering and Information Technology Applications (MEITA 2017). [Link]

-

Taylor, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6539. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-methoxy-6-methyl-pyrimidine | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. drughunter.com [drughunter.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-methoxy-2-methylpyrimidine

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 4-Chloro-6-methoxy-2-methylpyrimidine (CAS No. 89466-39-7) is a substituted pyrimidine, a class of compounds renowned for its wide-ranging biological activities and applications as a scaffold in drug discovery.[1] The specific arrangement of its substituents—a chloro group, a methoxy group, and a methyl group—creates a unique electronic and steric environment that dictates its reactivity and potential applications. Accurate and unambiguous characterization of this molecule is the foundational step for any research or development endeavor.

Molecular Structure & Spectroscopic Predictions

The logical starting point for any spectroscopic analysis is a thorough examination of the molecule's structure. This allows us to predict the number and type of signals we expect to observe in each spectrum, turning the analysis from a passive observation into an active process of hypothesis testing.

Chemical Structure: C₆H₇ClN₂O Molecular Weight: 158.59 g/mol [2]

The structure contains three distinct proton environments and six unique carbon environments, which will be the basis for our NMR analysis. The various functional groups (C-Cl, C-O-C, C=N, aromatic ring) will give rise to characteristic absorption bands in the IR spectrum. Finally, the molecule's mass and the presence of a chlorine atom will produce a distinctive pattern in the mass spectrum.

Caption: Standard workflow for NMR sample analysis.

Standard Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Use the same lock and shim settings as the ¹H experiment.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This is crucial as it collapses C-H coupling, simplifying the spectrum to single lines for each carbon and enhancing the signal via the Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ¹³C, many more scans (e.g., 512 or 1024) and a longer acquisition time are required compared to ¹H NMR.

-

Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands

The structure of this compound contains several key functional groups that will produce characteristic absorption bands. [3]

| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2990 - 2850 | C-H Stretch | Aliphatic (CH₃) |

| 1600 - 1550 | C=N Stretch | Pyrimidine Ring |

| 1500 - 1400 | C=C Stretch | Pyrimidine Ring |

| 1250 - 1200 | C-O-C Stretch | Aryl-alkyl ether (asymmetric) |

| 1075 - 1020 | C-O-C Stretch | Aryl-alkyl ether (symmetric) |

| 850 - 750 | C-Cl Stretch | Aryl Halide |

Note: These ranges are based on general IR correlation tables and data from similar pyrimidine derivatives. [4][5]

Interpretation & Causality

The IR spectrum serves as a molecular fingerprint. The presence of peaks in the aromatic C-H stretch region (>3000 cm⁻¹) and aliphatic C-H stretch region (<3000 cm⁻¹) confirms both parts of the structure. The strong absorptions corresponding to the C=N and C=C stretches are definitive evidence of the pyrimidine ring. [6]The distinct, strong bands for the C-O-C ether linkage and the C-Cl bond provide confirmation of the methoxy and chloro substituents, respectively. The collective pattern of these absorptions is unique to the molecule.

Standard Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum

For this compound (C₆H₇ClN₂O), the key features we expect to see in an Electron Ionization (EI) mass spectrum are:

-

Molecular Ion (M⁺): The molecular weight is 158.59. Due to the two common isotopes of chlorine, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), we expect to see a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion will appear as two peaks:

-

M⁺ peak at m/z 158 (corresponding to the ³⁵Cl isotope).

-

M+2 peak at m/z 160 (corresponding to the ³⁷Cl isotope), with an intensity of approximately one-third of the M⁺ peak. [7]* Key Fragments: Fragmentation in EI-MS is induced by a high-energy electron beam and often follows predictable pathways, such as the loss of stable neutral molecules or radicals. [8]

m/z Value Proposed Fragment Ion Proposed Neutral Loss 158/160 [C₆H₇ClN₂O]⁺ (Molecular Ion) 143/145 [C₅H₄ClN₂O]⁺ •CH₃ 123 [C₅H₄N₂O]⁺ •Cl 115/117 [C₅H₄ClN]⁺ •OCH₃ Note: These are plausible fragmentation pathways based on general principles of mass spectrometry. [9][10]

-

Interpretation & Causality

The unequivocal identification of the M⁺ and M+2 peaks in a ~3:1 ratio is the strongest evidence for the molecular formula and the presence of a single chlorine atom. The fragmentation process is governed by the stability of the resulting ions and neutral fragments. The loss of a methyl radical (•CH₃) from the C2 position is a common α-cleavage, leading to the fragment at m/z 143/145. The loss of a chlorine radical (•Cl) is also a very common fragmentation pathway for chlorinated aromatics, which would yield a peak at m/z 123. Analyzing these fragments allows chemists to piece together the molecular structure, much like solving a puzzle.

Caption: Predicted fragmentation pathway for this compound.

Standard Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (1 µL) of the solution into the GC inlet. The compound will be vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is ramped over time to separate the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded by a 70 eV electron beam (standard for EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector counts the ions at each m/z value, generating the mass spectrum.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon frameworks, confirming the connectivity and electronic environment of each atom. IR spectroscopy offers a rapid and definitive confirmation of the key functional groups, including the pyrimidine ring, ether linkage, and aryl chloride bond. Finally, mass spectrometry confirms the compound's molecular weight and elemental composition (specifically the presence of chlorine) through its characteristic isotopic pattern and predictable fragmentation. Together, these techniques provide a comprehensive and self-validating dataset that unambiguously confirms the structure and purity of the target molecule, a critical requirement for its use in research and development.

References

-

IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

FT-IR data of pyrimidine derivatives compounds - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

4-Chloro-6-(methoxymethyl)-2-methylpyrimidine | C7H9ClN2O | PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

4-chloro-2-methoxy-6-methylpyrimidine - Chemical Synthesis Database. (n.d.). Retrieved January 4, 2026, from [Link]

-

CASPRE - 13 C NMR Predictor. (n.d.). Retrieved January 4, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites. Retrieved January 4, 2026, from [Link]

-

NMR Prediction - ChemAxon. (n.d.). Retrieved January 4, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC. (2024). Retrieved January 4, 2026, from [Link]

-

NMR Predictor | Chemaxon Docs. (n.d.). Retrieved January 4, 2026, from [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2005). Journal of Molecular Structure. Retrieved January 4, 2026, from [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved January 4, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved January 4, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved January 4, 2026, from [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. (n.d.). Retrieved January 4, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 4, 2026, from [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

(PDF) Infrared spectral assignment of Pyrimidine and Pyrazine in the C H stretching region by an Effective Spectroscopic Hamiltonian construction. (2025). Retrieved January 4, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 4, 2026, from [Link]

-

nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved January 4, 2026, from [Link]

-

DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - PMC - NIH. (2024). Retrieved January 4, 2026, from [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. article.sapub.org [article.sapub.org]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-6-methoxy-2-methylpyrimidine

Abstract

This technical guide provides a detailed and scientifically grounded methodology for the synthesis of 4-Chloro-6-methoxy-2-methylpyrimidine, a crucial intermediate in the development of various pharmaceutical compounds. While a direct conversion from methyl isourea is not the most conventional route, this document outlines a robust and well-documented three-step synthetic pathway. The synthesis commences with the formation of the core pyrimidine ring structure, 2-methyl-4,6-dihydroxypyrimidine, through a condensation reaction. This intermediate subsequently undergoes dichlorination, followed by a regioselective mono-methoxylation to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction: Strategic Importance of this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The title compound, this compound, is a versatile building block, with its distinct functional groups at the C2, C4, and C6 positions allowing for selective chemical modifications. This strategic substitution pattern is instrumental in the synthesis of targeted inhibitors and other pharmacologically active molecules. The chloro and methoxy groups offer differential reactivity, enabling sequential nucleophilic substitution reactions, which is a key advantage in the assembly of complex molecular architectures.

Synthetic Strategy: A Three-Step Approach to the Target Molecule

A direct synthesis of this compound from methyl isourea is not a prevalently documented method. A more established and reliable approach involves the initial construction of the 2-methylpyrimidine core, followed by functional group interconversions. This guide details a three-step synthesis, which is both logical and supported by extensive literature.

The overall synthetic transformation is as follows:

Caption: Overall synthetic workflow.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

The initial and crucial step is the construction of the pyrimidine ring. This is achieved through the condensation of acetamidine hydrochloride with diethyl malonate in the presence of a strong base, sodium methoxide.[1]

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The sodium methoxide deprotonates the diethyl malonate to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbon of the acetamidine. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the stable pyrimidine ring.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in absolute methanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add diethyl malonate dropwise at room temperature.

-

Subsequently, add acetamidine hydrochloride portion-wise, ensuring the temperature does not rise excessively.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.[2]

-

The solid is collected by filtration, washed with cold water, and dried to afford 2-methyl-4,6-dihydroxypyrimidine.

Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

The dihydroxy-pyrimidine intermediate is then converted to the corresponding dichloro-pyrimidine using a chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[3][4][5]

Mechanism: The hydroxyl groups of the tautomeric dione form of the pyrimidine react with POCl₃ to form phosphate esters. These are excellent leaving groups and are subsequently displaced by chloride ions, also generated from POCl₃. The presence of a tertiary amine base, such as N,N-diethylaniline, can be used to scavenge the HCl produced during the reaction.[5]

Protocol:

-

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

To a flask containing 2-methyl-4,6-dihydroxypyrimidine, carefully add an excess of phosphorus oxychloride.

-

Optionally, a high-boiling tertiary amine base can be added.

-

The reaction mixture is heated to reflux for several hours.

-

After completion, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice.

-

The aqueous solution is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is basic.[3]

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4,6-dichloro-2-methylpyrimidine.

-

The crude product can be purified by distillation or recrystallization.

Step 3: Synthesis of this compound

The final step involves the selective mono-methoxylation of the dichloro-pyrimidine intermediate. This is achieved by carefully controlling the stoichiometry of the nucleophile, sodium methoxide.[6]

Mechanism: The two chlorine atoms on the pyrimidine ring are activated towards nucleophilic aromatic substitution. By using one equivalent of sodium methoxide, a single chlorine atom is displaced by a methoxy group. The reaction is generally regioselective, but the formation of a small amount of the isomeric 6-chloro-4-methoxy product and the dimethoxy product is possible.

Protocol:

-

Dissolve 4,6-dichloro-2-methylpyrimidine in anhydrous methanol in a round-bottom flask under an inert atmosphere.

-

Prepare a solution of one equivalent of sodium methoxide in methanol.

-

Add the sodium methoxide solution dropwise to the solution of the dichloro-pyrimidine at room temperature.[6]

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of water.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

The final product, this compound, can be purified by column chromatography or recrystallization.

Data Summary

| Step | Starting Material | Reagents | Product | Key Parameters | Typical Yield |

| 1 | Acetamidine HCl, Diethyl Malonate | Sodium Methoxide, Methanol, HCl | 2-Methyl-4,6-dihydroxypyrimidine | Reflux, Acidic workup | 85-95% |

| 2 | 2-Methyl-4,6-dihydroxypyrimidine | POCl₃, (optional: N,N-diethylaniline) | 4,6-Dichloro-2-methylpyrimidine | Reflux, Careful quenching | 80-90% |

| 3 | 4,6-Dichloro-2-methylpyrimidine | Sodium Methoxide (1 eq.), Methanol | This compound | Room temperature, Stoichiometric control | 70-85% |

Visualizing the Workflow

Caption: Step-by-step experimental workflow.

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment.

-

Sodium methoxide: Corrosive and flammable. Handle in an inert atmosphere and avoid contact with skin and eyes.

-

Acetamidine hydrochloride and Diethyl malonate: Irritants. Avoid inhalation and skin contact.

-

Solvents (Methanol, Dichloromethane, Ethyl Acetate): Flammable and/or volatile. Use in a well-ventilated area and away from ignition sources.

Conclusion

The synthesis of this compound presented herein is a reliable and scalable three-step process. By beginning with the formation of the 2-methyl-4,6-dihydroxypyrimidine core, followed by a robust chlorination and a selective methoxylation, the target molecule can be obtained in good overall yield. The detailed protocols and mechanistic discussions within this guide are intended to provide researchers with the necessary information to successfully and safely perform this synthesis, thereby facilitating the development of novel pyrimidine-based therapeutics.

References

- Vertex AI Search. (n.d.). Method of producing 2-methylpyrimidine-4,6-(3h,5h)-dione.

- PrepChem.com. (n.d.). Synthesis of N-(4-chloro-6-methoxy-pyrimidin-2-yl) -O-methyl-isourea.

- PrepChem.com. (n.d.). Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine.

- National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot.

- Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine.

- MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- ResearchGate. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.

- Indian Chemical Society. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- Institute of Industrial Organic Chemistry, Poland. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD).

- Organic Chemistry: An Indian Journal. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.

- Bayville Chemical. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine.

- Google Patents. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- Google Patents. (n.d.). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

- Indian Chemical Society. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno.

- ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- Google Patents. (n.d.). Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent.

- Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- PrepChem.com. (n.d.). Synthesis of b. 2,4-Dichloro-6-methyl-pyrimidine.

- Australian Journal of Chemistry. (n.d.). The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates.

- Journal of Science and Technique - Section on Physics and Chemical Engineering. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE.

- Chemical Synthesis Database. (2025). 4-chloro-2-methoxy-6-methylpyrimidine.

- TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.

- Google Patents. (n.d.). Preparation on an O-alkylisourea.

- Semantic Scholar. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- Organic Syntheses. (n.d.). methylisourea hydrochloride.

- Patsnap. (2017). A kind of preparation method of o-methylisourea sulfate.

- Organic Syntheses. (n.d.). s-methyl isothiourea sulfate.

- Patsnap. (n.d.). A kind of new preparation method of o-methylisourea methylsulfate.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

4-Chloro-6-methoxy-2-methylpyrimidine CAS number and identifiers

An In-depth Technical Guide to 4-Chloro-6-methoxy-2-methylpyrimidine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While the user query specified "this compound," the most prominently documented isomer with a registered CAS number is 4-Chloro-2-methoxy-6-methylpyrimidine . This guide will focus on this specific isomer, detailing its chemical identifiers, physicochemical properties, synthesis considerations, core reactivity, and applications as a versatile synthetic building block. Safety protocols and handling procedures are also provided to ensure its effective and safe utilization in a research environment.

Part 1: Chemical Identity and Properties

4-Chloro-2-methoxy-6-methylpyrimidine is a substituted pyrimidine, a class of aromatic heterocyclic compounds that form the core structure of nucleobases such as cytosine, thymine, and uracil. Its unique arrangement of a reactive chlorine atom, an electron-donating methoxy group, and a methyl group makes it a valuable intermediate for further chemical elaboration.

Core Identifiers

The primary identifiers for 4-Chloro-2-methoxy-6-methylpyrimidine are summarized below, providing unambiguous chemical definition.

| Identifier | Value | Source |

| CAS Number | 97041-37-7 | [1][2] |

| Molecular Formula | C₆H₇ClN₂O | [2] |

| Molecular Weight | 158.59 g/mol | [2] |

| InChI Key | ONOSIHCSUIEICE-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=NC(=CC(=N1)Cl)C | [3] |

| Synonyms | Pyrimidine, 4-chloro-2-methoxy-6-methyl; 4-chloro-2-methoxy-6-methyl-pyrimidine | [1] |

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its application in synthesis, dictating solubility, reaction conditions, and purification strategies.

| Property | Value | Source |

| Physical State | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Boiling Point | No data available | [1] |

| Melting Point | No data available | [1] |

Chemical Structure

The structural arrangement of substituents on the pyrimidine ring dictates the molecule's reactivity. The methoxy group at the 2-position and the chloro group at the 4-position are key functional handles for synthetic manipulation.

Caption: 2D Structure of 4-Chloro-2-methoxy-6-methylpyrimidine.

Part 2: Synthesis and Reactivity Insights

Synthetic Strategy

Substituted chloropyrimidines are typically synthesized from more common precursors like barbituric acid or dichloropyrimidines. A plausible and efficient laboratory-scale synthesis for 4-Chloro-2-methoxy-6-methylpyrimidine would involve a regioselective nucleophilic substitution.

The causality behind this strategy lies in the differential reactivity of the chlorine atoms on a precursor like 2,4-dichloro-6-methylpyrimidine. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 4-position. By carefully controlling reaction conditions (e.g., temperature, stoichiometry), a nucleophile like sodium methoxide can be directed to selectively displace one chlorine atom, yielding the desired product.

Experimental Protocol: Regioselective Methoxylation (Illustrative)

This protocol is illustrative, based on established pyrimidine chemistry, and should be adapted and optimized.

-

Reaction Setup: To a stirred solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in anhydrous methanol (MeOH) at 0 °C, add a solution of sodium methoxide (1.05 eq) in MeOH dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4-Chloro-2-methoxy-6-methylpyrimidine.

Core Reactivity: A Gateway to Diverse Scaffolds

The primary utility of this compound stems from the reactivity of the C4-chloro substituent. The pyrimidine ring is electron-deficient, which activates the chlorine atom as a good leaving group for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, making it a valuable scaffold in combinatorial chemistry and drug discovery.

Analogous compounds like 4-chloro-6-methoxy-2-(methylthio)pyrimidine are known to readily undergo Suzuki-Miyaura coupling reactions to form C-C bonds, as well as displacement of the chloride by amines or alcohols.[4] This reactivity profile is directly translatable to 4-Chloro-2-methoxy-6-methylpyrimidine, enabling the synthesis of diverse libraries of compounds for biological screening.

Sources

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

Introduction

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, stands as a cornerstone in the realm of medicinal chemistry.[1][2] Its fundamental role as a core constituent of nucleobases—cytosine, thymine, and uracil—in DNA and RNA underscores its profound biological significance.[3][4] This inherent biocompatibility has rendered the pyrimidine scaffold a "privileged structure" for the design and development of novel therapeutic agents. A vast and ever-expanding portfolio of U.S. Food and Drug Administration (FDA)-approved drugs across a spectrum of diseases, including cancers, infectious diseases, and immunological disorders, features the pyrimidine core, attesting to its therapeutic versatility.[5][6]

This technical guide provides a comprehensive exploration of the diverse biological activities of pyrimidine derivatives for researchers, scientists, and drug development professionals. Moving beyond a mere cataloging of effects, this document delves into the mechanistic underpinnings of these activities, the causal logic behind experimental designs, and detailed, self-validating protocols for their evaluation.

I. The Spectrum of Biological Activities: A Mechanistic Overview

Pyrimidine derivatives exhibit a remarkable breadth of pharmacological effects, a testament to their ability to interact with a multitude of biological targets.[7][8] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of its physicochemical properties, enabling precise interactions with enzymes, receptors, and other macromolecules.

Anticancer Activity

The fight against cancer has been a major arena for the application of pyrimidine derivatives.[9][10] Their mechanisms of action are diverse, often targeting the fundamental processes of cell growth and proliferation.

1.1.1. Inhibition of Kinases: A prominent mechanism of anticancer action is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways regulating cell growth, differentiation, and survival. Many pyrimidine-based drugs act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates.[11][12]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Pyrimidine derivatives can effectively block the EGFR signaling pathway. For instance, a novel indolyl-pyrimidine hybrid has demonstrated potent antiproliferative activity against MCF-7, HepG2, and HCT-116 cancer cell lines, with EGFR inhibitory activity comparable to the standard drug erlotinib.[1]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers. Certain pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit CDK4/Cyclin D1, leading to cell cycle arrest and apoptosis.[12]

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.

1.1.2. Antimetabolites: Pyrimidine antagonists can disrupt the synthesis of nucleic acids, thereby halting DNA replication and cell division.[9] 5-Fluorouracil (5-FU), a well-known pyrimidine analog, is a classic example of an antimetabolite that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[13]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[14][15]

1.2.1. Antibacterial Activity: The antibacterial efficacy of pyrimidine derivatives is often attributed to their ability to interfere with essential bacterial processes. The position and nature of substituents on the pyrimidine ring significantly influence their activity.[2][16] For instance, certain 2,4,6-trisubstituted pyrimidines have demonstrated significant antibacterial activity against both Gram-positive (e.g., Bacillus pumilis) and Gram-negative (e.g., Escherichia coli) bacteria.[1]

1.2.2. Antifungal Activity: Pyrimidine derivatives have also shown potent antifungal properties. For example, a novel 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide exhibited excellent antifungal activity against Phomopsis sp.[1]

Antiviral Activity

The antiviral potential of pyrimidine derivatives is well-documented, with activity against a wide range of viruses, including influenza virus, herpes virus, hepatitis B and C, and HIV.[1][17][18]

1.3.1. Inhibition of Viral Replication: Many antiviral pyrimidine derivatives function by inhibiting key viral enzymes essential for replication. For example, some pyrimidine glycoside derivatives have been tested for their antiviral activity against the Hepatitis B virus (HBV).[1] Furthermore, certain derivatives have shown efficacy against human coronavirus 229E (HCoV-229E).[19]

II. Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a pyrimidine derivative and its biological activity is paramount for rational drug design.[2][20] SAR studies provide crucial insights into the pharmacophore, the essential structural features required for biological activity.

| Substitution Position | Influence on Biological Activity | Examples |

| C2, C4, C6 | The nature of substituents at these positions significantly impacts anticancer and antimicrobial activities. Electron-donating groups at the C2 position and less bulky electron-donating groups at the para position of an aromatic ring at C4 can enhance anticancer activity.[10] | 2,4,6-trisubstituted pyrimidines have shown significant antibacterial activity.[1] |

| C5 | Substitution at the C5 position can modulate antiviral efficacy. Halogen substitution at this position has been explored in anti-influenza virus agents.[21] | Amino group > hydroxyiminomethyl group > halogen substitution at the 5-position for anti-influenza activity.[21] |

| Fused Rings | Fusing the pyrimidine ring with other heterocyclic systems can lead to compounds with enhanced and diverse biological activities.[6][22] | Pyrido[2,3-d]pyrimidines are a class of fused pyrimidines with potent anticancer activity.[12] |

III. Experimental Protocols for Biological Evaluation

The reliable assessment of the biological activities of pyrimidine derivatives requires standardized and robust experimental protocols. The following sections detail key in vitro assays.

In Vitro Anticancer Activity Assessment

3.1.1. MTT Cell Viability Assay: This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells.[23]

-

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[13]

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Experimental Workflow: MTT Assay

Caption: General synthetic route for pyrimidine derivatives.

Modern synthetic methodologies, including multicomponent reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts, have been developed to improve the efficiency and diversity of pyrimidine synthesis. [4]Solid-phase synthesis techniques have also been employed for the combinatorial synthesis of pyrimidine libraries. [24]

V. Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and diverse biological activities make it an attractive starting point for drug development programs. Future research in this area will likely focus on:

-

Targeted Drug Design: The development of highly selective pyrimidine derivatives that target specific isoforms of enzymes or mutant proteins to minimize off-target effects and enhance therapeutic efficacy.

-

Combination Therapies: Exploring the synergistic effects of pyrimidine derivatives in combination with other therapeutic agents to overcome drug resistance and improve treatment outcomes.

-

Novel Delivery Systems: The design of innovative drug delivery systems to improve the pharmacokinetic properties and bioavailability of pyrimidine-based drugs.

The continued exploration of the chemical space around the pyrimidine nucleus, guided by a deep understanding of its biological activities and structure-activity relationships, holds immense promise for addressing unmet medical needs.

References

-

An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

-

Pyrimidine synthesis - Organic Chemistry Portal. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

-

Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review) - Oriental Journal of Chemistry. [Link]

-

RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW - Innovare Academic Sciences. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

-

Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed. [Link]

-

Synthesis of Pyrimidine Derivatives - Organic Chemistry - Scribd. [Link]

-

Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives - ACS Publications. [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. [Link]

-

Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives - MDPI. [Link]

-

Antiviral activity of pyrimidine containing compounds: Patent review. - Semantic Scholar. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - Bentham Science Publisher. [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review | Bentham Science. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed. [Link]

-

Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram - ResearchGate. [Link]

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org. [Link]

-

[Antimicrobial activity of some derivatives of pyrimidine] - PubMed. [Link]

-

FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed. [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. [Link]

-

Pyrimidine As Anticancer Agent: A Review - Journal of Advanced Scientific Research. [Link]

-

Recent Advances in Pyrimidine-Based Drugs - MDPI. [Link]

-

FDA approved fused pyrimidine-based drugs - DSpace Repository. [Link]

-

Different examples of FDA-approved pyrimidine-based antimicrobial drugs. - ResearchGate. [Link]

-

An overview on synthesis and biological activity of pyrimidines - SciSpace. [Link]

-

Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PubMed Central. [Link]

-

(PDF) An overview on synthesis and biological activity of pyrimidines - ResearchGate. [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FDA approved fused pyrimidine-based drugs [kr.cup.edu.in]

- 7. benthamdirect.com [benthamdirect.com]

- 8. orientjchem.org [orientjchem.org]

- 9. ijcrt.org [ijcrt.org]

- 10. sciensage.info [sciensage.info]

- 11. benchchem.com [benchchem.com]

- 12. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.innovareacademics.in [journals.innovareacademics.in]

- 16. researchgate.net [researchgate.net]

- 17. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eurekaselect.com [eurekaselect.com]

- 19. mdpi.com [mdpi.com]

- 20. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 21. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of 4-Chloro-6-methoxy-2-methylpyrimidine

Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Chloro-6-methoxy-2-methylpyrimidine (CAS No. 97041-37-7). Designed for researchers, chemists, and professionals in the field of drug development, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes. The following sections detail hazard identification, personal protective equipment (PPE), emergency procedures, and best practices for storage and handling, grounded in authoritative safety data.

Section 1: Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and pharmaceutical synthesis. A thorough understanding of its fundamental properties is the first step toward safe handling.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 97041-37-7 | [1] |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Section 2: Hazard Identification and Classification

While specific GHS classification data for this compound is not consistently available across all sources, related pyrimidine compounds exhibit known hazards.[2][3] Prudence dictates treating this compound with a high degree of caution. Based on data for structurally similar chemicals, researchers should assume it may cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]

It is imperative to consult the most current Safety Data Sheet (SDS) provided by the specific supplier before commencing any work.

Table 2: Potential GHS Hazard Classifications (Based on Analogous Compounds)

| Hazard Class | Hazard Statement | Precautionary Statement (Examples) | Source |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [2] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Acute Toxicity (Oral, Inhalation) | H302+H332: Harmful if swallowed or if inhaled | P261: Avoid breathing dust. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [4] |

| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] |

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is critical for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source.

-

Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This provides essential local exhaust ventilation to prevent the inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is required to protect the user from direct contact. The selection of appropriate PPE should be based on a thorough risk assessment.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Handle with gloves that have been inspected prior to use.[5] The gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5] Given the lack of specific breakthrough time data, nitrile gloves are a common starting point, but the supplier's SDS should be consulted for specific recommendations. Always wash hands thoroughly after handling.[2]

-

Lab Coat: A flame-resistant lab coat or impervious clothing should be worn to protect street clothes and skin from contamination.[5][8]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations where exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.[8]

Section 4: Safe Handling, Storage, and Disposal

Standard Operating Procedure for Handling

Adherence to a strict protocol minimizes the risk of exposure during routine laboratory operations.

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all required equipment and reagents.

-

Donning PPE: Don all required PPE as described in Section 3.

-

Weighing and Transfer:

-

Perform all weighing operations on a tared weigh boat or paper inside the fume hood.

-

Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

-

Close the primary container immediately after dispensing the required amount.

-

-

Dissolution:

-

Add the solid to the chosen solvent in a flask or beaker within the fume hood.

-

If necessary, stir the solution using a magnetic stirrer to facilitate dissolution.

-

-

Post-Handling:

-

Clean all contaminated surfaces within the fume hood thoroughly.

-

Properly dispose of any contaminated consumables (e.g., weigh boats, gloves) in a designated hazardous waste container.

-

Wash hands thoroughly after removing gloves.

-

Storage Requirements

Proper storage is crucial for maintaining the chemical's stability and preventing accidental release.

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

-

Store away from incompatible materials, such as strong oxidizing agents.[5][9]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]

-

Do not allow the product to enter drains or waterways.[2][7]

Section 5: Emergency Procedures

Immediate and appropriate action is vital in the event of an accidental exposure or spill.

First-Aid Measures

-

General Advice: If symptoms persist, consult a physician. Show the Safety Data Sheet to the doctor in attendance.[5]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult, give oxygen.[7] Seek medical attention if you feel unwell.[2]

-

Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] If skin irritation occurs, get medical advice.[2]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing.[2] Seek immediate medical attention.[5][7]

-

Ingestion: Rinse mouth with water.[5] Do NOT induce vomiting.[5][9] Call a POISON CENTER or doctor immediately if you feel unwell.[5]

Accidental Release Measures (Spills)

A structured response is necessary to safely manage a spill.

-

Personal Precautions:

-

Environmental Precautions:

-

Containment and Cleaning:

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride may be generated.[6][7]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Section 6: Visual Workflow Guides

Diagram: PPE Donning and Doffing Procedure

The following diagram illustrates the logical sequence for putting on and removing PPE to minimize cross-contamination.

Caption: Logical workflow for donning and doffing Personal Protective Equipment (PPE).

Diagram: Emergency Response to a Solid Spill

This flowchart provides a decision-making framework for responding to an accidental spill.

Caption: Decision flowchart for responding to a solid chemical spill in the laboratory.

Section 7: References

-

Material Safety Data Sheets 4,6-Dichloro-2-methylpyrimidine. Cleanchem. [Link]

-

Material Safety Data Sheet - 4-Pyridinealdoxime, 98%. Cole-Parmer. [Link]

-

4-Pyridinealdoxime. PubChem, National Institutes of Health. [Link]

-

4,6-Dichloro-2-methylpyrimidine. PubChem, National Institutes of Health. [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Architects of a Kinase Inhibitor: An In-depth Guide to the Key Intermediates in Dasatinib Synthesis

For Researchers, Scientists, and Drug Development Professionals

Dasatinib (marketed as Sprycel®) is a potent oral tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its complex molecular architecture necessitates a multi-step synthesis, the efficiency and purity of which are critically dependent on the strategic formation of key intermediates. This technical guide provides a detailed exploration of the core intermediates in the synthesis of Dasatinib, elucidating the underlying chemical principles and offering practical insights for researchers and process chemists in the field.

The Central Scaffolds: Core Intermediates in Dasatinib Synthesis

The synthesis of Dasatinib converges on two pivotal intermediates that form the backbone of the final active pharmaceutical ingredient (API). The purity and yield of these compounds directly impact the overall efficiency and cost-effectiveness of the manufacturing process.[1]

The Thiazole Core: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This molecule represents the foundational thiazole carboxamide moiety of Dasatinib. Its synthesis is a critical first phase in many reported manufacturing routes. Several synthetic strategies have been developed to produce this key intermediate, each with its own advantages and challenges.

One common approach begins with the readily available 2-aminothiazole-5-ethyl formate. This method involves a series of protection, amidation, and deprotection steps to construct the desired carboxamide.

Experimental Protocol (Illustrative) [1]

-

Protection: 2-aminothiazole-5-ethyl formate is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium bicarbonate) to protect the amino group.

-

Hydrolysis: The ethyl ester of the CBZ-protected intermediate is hydrolyzed to the corresponding carboxylic acid.

-

Amidation: The carboxylic acid is activated (e.g., with methanesulfonyl chloride) and then reacted with 2-chloro-6-methylaniline to form the amide bond.

-

Deprotection: The CBZ protecting group is removed, typically using conditions like aluminum trichloride-anisole, to yield the final intermediate.

An alternative and efficient route involves the construction of the thiazole ring from an acyclic precursor. This method often boasts higher yields and a more convergent approach.[2][3]

Experimental Protocol (Illustrative) [2][3]

-

Acrylamide Formation: 3-ethoxyacrylic acid is converted to its acyl chloride and then reacted with 2-chloro-6-methylaniline to form (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[3]

-

Bromination: The acrylamide is then subjected to chemoselective α-bromination, typically using N-bromosuccinimide (NBS).[2]

-

Cyclization: The resulting α-bromo acrylamide undergoes a one-pot cyclization reaction with thiourea to directly form the 2-aminothiazole ring of the desired intermediate.[2]

| Parameter | Synthetic Pathway A | Synthetic Pathway B |

| Starting Materials | 2-Aminothiazole-5-ethyl formate | 3-Ethoxyacrylic acid, 2-chloro-6-methylaniline |

| Key Transformations | Protection, amidation, deprotection | Ring formation via cyclization |

| Reported Advantages | Utilizes a commercially available thiazole starting material. | Often higher yielding and more convergent.[2] |

The Penultimate Intermediate: 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This advanced intermediate is formed by coupling the thiazole core with the pyrimidine moiety of Dasatinib. This step is a critical juncture in the synthesis, and its efficiency is paramount for the overall success of the process.

The most common method for the synthesis of this intermediate is a nucleophilic aromatic substitution (SNAr) reaction between 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine.[4][5][6]

Experimental Protocol (Illustrative) [4][6]

-